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Introduction
The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a

critical event in the intrinsic pathway of apoptosis, or programmed cell death.[1][2] Upon an

apoptotic stimulus, cytochrome c translocates to the cytosol, where it binds to the Apoptotic

Protease Activating Factor-1 (Apaf-1).[1] This binding initiates the formation of the apoptosome,

a complex that recruits and activates pro-caspase-9, which in turn activates downstream

executioner caspases like caspase-3, leading to the dismantling of the cell.[1][2] Therefore, the

accurate isolation of mitochondria and the sensitive detection of cytochrome c release are

fundamental techniques for studying apoptosis and screening potential therapeutic agents that

modulate this pathway.

These application notes provide detailed protocols for the isolation of high-quality, intact

mitochondria from both cultured cells and tissues. Furthermore, we describe and compare

several common methods for the detection and quantification of cytochrome c release,

including Western blotting, ELISA, spectrophotometry, and flow cytometry.

Part 1: Protocol for Isolation of Mitochondria
The most common method for isolating mitochondria is differential centrifugation, which

separates organelles based on their size and density.[3][4] It is crucial to perform all steps at 0-

4°C to minimize enzymatic degradation and maintain mitochondrial integrity.[4][5]
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Protocol 1A: Isolation from Cultured Mammalian Cells
This protocol is adapted for cells grown in monolayer or suspension culture.[5][6]

Materials:

Phosphate-Buffered Saline (PBS), ice-cold

Mitochondria Isolation Buffer (MIB) or similar (e.g., Cytosol Extraction Buffer)[7][8]

Dounce homogenizer with a tight-fitting pestle[7][9]

Microcentrifuge and refrigerated centrifuge

Procedure:

Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape and collect. For

suspension cells, pellet by centrifugation. A typical starting amount is 5 x 10^7 cells.[1][7]

Washing: Wash cells by resuspending the pellet in 10 mL of ice-cold PBS and centrifuging at

600 x g for 5 minutes at 4°C.[1][7] Discard the supernatant.

Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Isolation/Extraction Buffer containing

protease inhibitors.[7][8] Incubate on ice for 10-15 minutes to allow cells to swell.[5][7]

Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer.

Homogenize with 30-50 gentle strokes on ice.[7] Check homogenization efficiency with a

microscope; intact cells will have a shiny ring around the nucleus.[7] Avoid excessive

homogenization to prevent mitochondrial damage.[7]

Differential Centrifugation: a. Transfer the homogenate to a microcentrifuge tube and

centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[7] b. Carefully

transfer the supernatant to a new pre-chilled tube. c. Centrifuge the supernatant at 10,000 -

12,000 x g for 15-30 minutes at 4°C.[6][7] The resulting supernatant is the cytosolic fraction,

which should be saved for cytochrome c analysis. The pellet is the crude mitochondrial

fraction.
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Washing Mitochondria (Optional but Recommended): To increase purity, gently resuspend

the mitochondrial pellet in 500 µL of Isolation Buffer and centrifuge again at 12,000 x g for 5-

10 minutes at 4°C.[6][7]

Final Mitochondrial Pellet: Discard the supernatant. The final pellet contains the isolated

mitochondria. Resuspend in a suitable buffer for downstream applications.

Protocol 1B: Isolation from Tissue
This protocol is suitable for soft tissues like liver or brain.[10][11]

Materials:

Isolation Buffer (e.g., containing sucrose, mannitol, HEPES, EGTA)[10][11]

Dounce or Teflon-glass homogenizer[10]

Refrigerated centrifuge

Procedure:

Tissue Preparation: Excise 50-100 mg of fresh tissue and place it immediately in ice-cold

Isolation Buffer.[10][11] Mince the tissue into small pieces using scissors or a scalpel.[3][11]

Homogenization: Transfer the minced tissue and buffer to a pre-chilled glass-Teflon

homogenizer. Homogenize with 6-10 slow, gentle strokes.[10]

Differential Centrifugation: a. Transfer the homogenate to a centrifuge tube and centrifuge at

600 - 800 x g for 10 minutes at 4°C to pellet nuclei, cell debris, and unbroken cells.[3][11] b.

Decant the supernatant into a new, pre-chilled tube. c. Centrifuge the supernatant at 10,000 -

14,000 x g for 10 minutes at 4°C to pellet the mitochondria.[10][11] The supernatant is the

cytosolic fraction. d. Discard the supernatant. The pellet contains the isolated mitochondria.

Washing Mitochondria: Resuspend the pellet in fresh, ice-cold Isolation Buffer and centrifuge

again at 10,000 x g for 10 minutes at 4°C.[10] This wash step helps remove remaining

contaminants.
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Final Mitochondrial Pellet: Discard the supernatant. The final pellet can be resuspended in a

minimal volume of the desired buffer for storage or immediate use.

Data Presentation: Centrifugation Parameters
The following table summarizes typical centrifugation speeds and durations for isolating

mitochondria.

Step Purpose
Centrifugal
Force (x g)

Time (minutes) Source

Initial Pellet

(Cells)

Harvest cells

from suspension
200 - 600 5 [7]

Low-Speed Spin

Pellet nuclei,

debris, unbroken

cells

600 - 800 10 [3][7]

High-Speed Spin
Pellet

mitochondria
7,000 - 14,000 10 - 30 [7][10]

Mitochondrial

Wash

Purify

mitochondrial

pellet

9,500 - 12,000 5 - 15 [7]

Visualization: Mitochondrial Isolation Workflow
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Caption: Workflow for isolating mitochondrial and cytosolic fractions.
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Part 2: Protocols for Detecting Cytochrome c
Release
Once the cytosolic and mitochondrial fractions are separated, the amount of cytochrome c in

each fraction can be determined. An increase in cytosolic cytochrome c and a corresponding

decrease in mitochondrial cytochrome c indicate release.

Protocol 2A: Western Blotting
Western blotting is a semi-quantitative method that provides a clear visual representation of

cytochrome c translocation.[12]

Procedure:

Protein Quantification: Determine the protein concentration of both the cytosolic and

mitochondrial fractions using a standard protein assay (e.g., BCA).

Sample Preparation: Mix equal amounts of protein (e.g., 10-30 µg) from each fraction with

SDS-PAGE loading buffer.[7][9]

SDS-PAGE and Transfer: Separate the proteins on a 12-15% SDS-polyacrylamide gel.[7][12]

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at

room temperature. b. Incubate the membrane with a primary antibody specific for

cytochrome c (e.g., 1 µg/mL) overnight at 4°C.[7][9] c. Wash the membrane and incubate

with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Controls: To ensure proper fractionation, probe the blots with antibodies for marker proteins.

Use Beta-actin as a cytosolic marker and a mitochondrial marker like VDAC1 or Cox IV to

check for contamination.[7][13]

Protocol 2B: Spectrophotometry
This is a rapid method for quantifying cytochrome c release based on its unique spectral

properties, particularly the Soret (gamma) peak at approximately 414 nm.[14][15]
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Procedure:

Sample Preparation: After the final high-speed centrifugation step to pellet mitochondria,

collect the clear supernatant (cytosolic fraction).

Spectrophotometer Setup: Use a dual-beam spectrophotometer. Use the incubation/isolation

buffer as a reference blank.

Measurement: Scan the absorbance of the supernatant from 390 to 600 nm.[15] The

presence of cytochrome c will be indicated by a peak at ~414 nm.

Quantification: The amount of cytochrome c can be calculated based on its extinction

coefficient. Note that this method can be less specific than immunoassays, as other heme-

containing proteins may interfere.[15]

Protocol 2C: Enzyme-Linked Immunosorbent Assay
(ELISA)
ELISA is a highly sensitive and quantitative method for measuring cytochrome c concentration

in the cytosolic fraction.[16]

Procedure (General Sandwich ELISA):

Prepare Samples: Use the cytosolic fractions obtained from the isolation protocol. Samples

may need to be diluted in the assay buffer provided with the kit.[16]

Assay: a. Add standards and samples to the wells of a microplate pre-coated with a capture

antibody for cytochrome c.[17] Incubate for ~2 hours at room temperature.[16] b. Wash the

wells to remove unbound proteins. c. Add a biotin-conjugated detection antibody specific for

cytochrome c.[16] Incubate for 1 hour. d. Wash the wells and add streptavidin-HRP.[16]

Incubate for 1 hour. e. Wash the wells and add a TMB substrate solution.[16] Color will

develop in proportion to the amount of cytochrome c. f. Stop the reaction with a stop solution

and measure the absorbance at 450 nm.

Quantification: Calculate the concentration of cytochrome c in the samples by comparing

their absorbance to the standard curve.
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Protocol 2D: Flow Cytometry
Flow cytometry allows for the quantification of cytochrome c loss from mitochondria on a single-

cell basis, which is useful for analyzing heterogeneous cell populations.[18][19]

Procedure:

Cell Preparation: Induce apoptosis in your cell culture. Include a healthy, non-treated control.

Selective Permeabilization: a. Harvest and wash the cells. b. Resuspend cells in a buffer

containing a low concentration of a gentle detergent like digitonin or saponin.[19][20] This

selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes

intact. c. This step allows cytosolic cytochrome c to diffuse out of the cell while cytochrome c

within the mitochondria is retained.

Fixation and Staining: a. Fix the cells with a fixative like paraformaldehyde. b. Permeabilize

the remaining membranes with a stronger detergent (e.g., Triton X-100). c. Stain the cells

with a fluorescently-labeled anti-cytochrome c antibody (e.g., FITC-conjugated).[21]

Analysis: Analyze the cells using a flow cytometer. Cells that have released cytochrome c will

exhibit lower fluorescence intensity compared to healthy control cells where cytochrome c is

retained in the mitochondria.[19]

Data Presentation: Comparison of Detection Methods
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Data Presentation: Example ELISA Kit Parameters
Kit Name Assay Range Sensitivity Sample Type Source

Human

Cytochrome c

Quantikine

ELISA Kit

0.6 - 20 ng/mL 0.31 ng/mL

Cell Lysates,

Subcellular

Fractions

Human

Cytochrome C

ELISA Kit

(Invitrogen)

0.078 - 5 ng/mL <0.156 ng/mL Cell Lysate [17]
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Visualization: Intrinsic Apoptosis Pathway
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Caption: Signaling pathway of intrinsic apoptosis via cytochrome c release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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